molecular formula C21H25ClN4O4S B2490059 N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride CAS No. 1216497-72-1

N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride

Cat. No. B2490059
CAS RN: 1216497-72-1
M. Wt: 464.97
InChI Key: WHIZCTCAEOVQDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, including acylation, nitration, and functional group transformations. While specific synthesis details for this compound were not identified, related research outlines the synthesis of complex molecules with similar structural features, indicating a series of targeted chemical reactions to assemble the molecular framework and introduce functional groups strategically (Al-Hourani et al., 2016).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties and reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure of such compounds. For instance, the crystal structure of related molecules reveals specific spatial arrangements and intermolecular interactions that could influence the compound's chemical behavior (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity of this compound can be inferred by studying similar molecules. Chemical reactions such as nitration, alkylation, and ring closure are common in synthesizing benzothiazole derivatives, indicating the compound's potential to undergo transformations that modify its chemical and physical properties (Jackson et al., 2000).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are essential for understanding a compound's behavior in different environments. These properties are often determined through empirical studies, including solubility testing in various solvents, thermal analysis to ascertain melting points, and X-ray diffraction studies to assess crystallinity. Although specific data for this compound were not found, related research on analogs provides a framework for predicting its physical characteristics (Prabukanthan et al., 2020).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, is crucial for practical applications. These properties are typically inferred from functional groups present in the molecule and experimental studies on similar compounds. For instance, research on benzamide derivatives reveals insights into their reactivity patterns and stability, offering clues to the chemical behavior of the compound (He et al., 2014).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S.ClH/c1-14-9-10-17(29-4)18-19(14)30-21(22-18)24(12-6-11-23(2)3)20(26)15-7-5-8-16(13-15)25(27)28;/h5,7-10,13H,6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIZCTCAEOVQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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